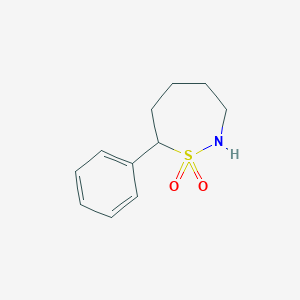
2,2,4-Trichloro-1,3-cyclopentenedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,4-trichlorocyclopent-4-ene-1,3-dione is a chemical compound with the molecular formula C₅HCl₃O₂ and a molecular weight of 199.419 g/mol . It is known for its unique structure, which includes three chlorine atoms attached to a cyclopentene ring with two ketone groups. This compound is used in various chemical reactions and has applications in different fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-trichlorocyclopent-4-ene-1,3-dione typically involves the chlorination of cyclopentadiene followed by oxidation. One common method includes the reaction of cyclopentadiene with chlorine gas in the presence of a catalyst, such as iron(III) chloride, to form 2,2,4-trichlorocyclopent-4-ene. This intermediate is then oxidized using an oxidizing agent like potassium permanganate to yield 2,2,4-trichlorocyclopent-4-ene-1,3-dione .
Industrial Production Methods
Industrial production of 2,2,4-trichlorocyclopent-4-ene-1,3-dione follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial settings .
化学反应分析
Types of Reactions
2,2,4-trichlorocyclopent-4-ene-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex chlorinated derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully dechlorinated products.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various chlorinated cyclopentene derivatives, dechlorinated cyclopentene compounds, and substituted cyclopentene derivatives .
科学研究应用
2,2,4-trichlorocyclopent-4-ene-1,3-dione has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 2,2,4-trichlorocyclopent-4-ene-1,3-dione involves its interaction with molecular targets through its reactive chlorine atoms and ketone groups. These functional groups can form covalent bonds with nucleophilic sites on biomolecules, leading to various biochemical effects. The compound can also participate in redox reactions, influencing cellular oxidative stress pathways .
相似化合物的比较
Similar Compounds
- 2,2,3-trichlorocyclopent-4-ene-1,3-dione
- 2,4,5-trichlorocyclopent-4-ene-1,3-dione
- 2,4-dichloro-5-(2,4,6-trimethoxyphenyl)cyclopent-4-ene-1,3-dione
Uniqueness
2,2,4-trichlorocyclopent-4-ene-1,3-dione is unique due to its specific arrangement of chlorine atoms and ketone groups, which confer distinct reactivity and properties.
属性
CAS 编号 |
88552-47-0 |
|---|---|
分子式 |
C5HCl3O2 |
分子量 |
199.41 g/mol |
IUPAC 名称 |
2,2,4-trichlorocyclopent-4-ene-1,3-dione |
InChI |
InChI=1S/C5HCl3O2/c6-2-1-3(9)5(7,8)4(2)10/h1H |
InChI 键 |
HJGISOWGZTZMOJ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=O)C(C1=O)(Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 1-(1-([1,1'-bi(cyclopropan)]-1-yl)piperidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B12943724.png)



![5-Benzylidene-3-phenylimidazo[2,1-b]thiazol-6(5H)-one](/img/structure/B12943748.png)




![tert-Butyl 2-(aminomethyl)-4,6-dihydro-5H-pyrrolo[3,4-d]thiazole-5-carboxylate](/img/structure/B12943787.png)

![Ethyl 2-chloro-3-fluoro-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxylate](/img/structure/B12943800.png)
![N-[2-(4-{[10-(1H-Imidazol-1-yl)decyl]oxy}phenyl)ethyl]acetamide](/img/structure/B12943802.png)
